4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Description
4-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid is a C-4 oxygenated derivative of piperidine-2-carboxylic acid (pipecolic acid), a nonproteinogenic amino acid found in biologically active natural products . The compound features a six-membered piperidine ring with:
- Methoxy group at position 4 (C-4), enhancing steric and electronic modulation.
- tert-Butoxycarbonyl (Boc) protecting group at position 1 (N-1), a common strategy in peptide synthesis to block reactive amines .
- Carboxylic acid at position 2 (C-2), enabling further functionalization or salt formation.
This structure is pivotal in medicinal chemistry for its role as a chiral building block in alkaloid synthesis and drug development, particularly for neurological targets .
Properties
IUPAC Name |
4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-8(17-4)7-9(13)10(14)15/h8-9H,5-7H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCNIGRPBBQZMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701148579 | |
| Record name | 1,2-Piperidinedicarboxylic acid, 4-methoxy-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701148579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263377-95-2 | |
| Record name | 1,2-Piperidinedicarboxylic acid, 4-methoxy-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263377-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Piperidinedicarboxylic acid, 4-methoxy-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701148579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol as the nucleophile.
Protection with Boc Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality of the piperidine ring. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid group undergoes nucleophilic acyl substitution reactions:
| Reaction Type | Reagents/Conditions | Products | Yield/Notes | Source |
|---|---|---|---|---|
| Esterification | Methanol/H⁺ (acid catalysis) | Methyl ester derivative | ~85% yield in anhydrous conditions | |
| Amide Formation | Thionyl chloride (SOCl₂) + amines | Piperidine-2-carboxamide derivatives | Requires Boc deprotection first |
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Mechanism : Activation of the carboxylic acid (e.g., via SOCl₂) forms an acyl chloride intermediate, which reacts with alcohols or amines.
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Limitations : The Boc group may require protection during harsh acidic/basic conditions.
Boc Deprotection
The tert-butoxycarbonyl group is cleaved under acidic conditions:
-
Kinetics : Complete deprotection occurs within 1–2 hours at 25°C with TFA .
-
Side Reactions : Methoxy group remains stable under these conditions.
Methoxy Group Reactivity
The methoxy substituent participates in electrophilic and nucleophilic reactions:
| Reaction Type | Reagents/Conditions | Products | Notes | Source |
|---|---|---|---|---|
| Demethylation | BBr₃ (boron tribromide) in DCM | Hydroxy-piperidine derivative | Requires anhydrous conditions | |
| Nucleophilic Substitution | NaSEt in DMF | Ethylthio-piperidine analog | Limited reactivity due to steric hindrance |
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Selectivity : Demethylation typically targets the methoxy group over the Boc group due to differential electronic effects.
Oxidation and Reduction
The piperidine ring and functional groups undergo redox reactions:
| Reaction Type | Reagents/Conditions | Products | Outcome | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄ (acidic) | N-Oxide derivative | Low yield due to Boc degradation | |
| Reduction | LiAlH₄ (anhydrous ether) | Piperidine-2-methanol derivative | Requires Boc protection |
Comparative Reactivity of Structural Analogs
Critical Considerations
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Steric Effects : The Boc group and methoxy substituent hinder reactions at the piperidine 4-position.
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Solubility : Polar aprotic solvents (e.g., DMF, DMSO) are optimal for reactions involving the carboxylic acid.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a building block for more complex molecules. Its chiral nature allows for asymmetric synthesis, making it valuable in creating enantiomerically pure compounds.
Biology
In biological research, 4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid is studied for its potential as a ligand in receptor binding studies. Its structural features enable it to interact with specific biological targets, which can lead to insights into receptor-ligand interactions and cellular signaling pathways.
Medicine
This compound is being explored for its potential therapeutic applications . It acts as a precursor for various pharmaceutical agents that may exhibit activity against diseases such as cancer or neurological disorders. Its ability to modulate biological activity makes it a candidate for drug development.
Industry
In the industrial sector, this compound finds utility in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Case Studies
- Asymmetric Synthesis : A study demonstrated the use of this compound in synthesizing chiral amines with high enantiomeric excess, showcasing its utility in asymmetric synthesis.
- Biological Activity : Research indicated that derivatives of this compound exhibited significant binding affinity towards certain receptors involved in pain modulation, suggesting potential applications in analgesic drug development.
- Material Science : Investigations into its use as a precursor for polymer synthesis revealed that incorporating this compound into polymer matrices enhanced mechanical properties and thermal stability.
Mechanism of Action
The mechanism of action of 4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed to reveal the active amine, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Structural and Functional Analysis
Ring Size and Rigidity :
Substituent Effects :
Biological Activity :
Biological Activity
4-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid, a chiral piperidine derivative, has gained attention in scientific research due to its potential biological activities. This article explores the compound's synthesis, biological interactions, and therapeutic applications based on diverse sources.
Chemical Structure and Synthesis
The compound's structure includes a piperidine ring, a methoxy group, and a tert-butoxycarbonyl (Boc) protecting group. The synthesis typically involves several steps:
- Formation of the Piperidine Ring : Cyclization reactions are used to create the piperidine structure.
- Methoxylation : A nucleophilic substitution reaction introduces the methoxy group.
- Protection with Boc Group : The amine functionality is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
This multi-step synthesis allows for the production of the compound in a laboratory setting, making it accessible for further research into its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The chiral centers and functional groups enable selective binding, which can modulate the activity of these targets, leading to various biological effects .
Pharmacological Studies
Research indicates that this compound may act as a ligand in receptor binding studies, particularly with NMDA receptors. In studies evaluating related compounds, some derivatives have shown significant NMDA antagonistic activity, which could suggest potential neuroprotective effects .
In animal models, certain piperidine derivatives have demonstrated protective effects against NMDA-induced lethality, indicating their potential as therapeutics in neurodegenerative conditions .
Case Studies and Research Findings
Several studies have explored the pharmacological properties of piperidine derivatives similar to this compound:
- Antibacterial Activity : Some piperidine derivatives exhibit moderate to strong antibacterial effects against strains like Salmonella typhi and Bacillus subtilis. These findings suggest that modifications to the piperidine structure can enhance antimicrobial properties .
- Enzyme Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE). Strong inhibitory activities were noted, which are crucial for developing treatments for conditions like Alzheimer's disease .
- Therapeutic Applications : The compound is being investigated as a precursor for synthesizing pharmaceutical agents aimed at various diseases, including those affecting the central nervous system and metabolic disorders.
Data Table: Summary of Biological Activities
Q & A
Basic: What are optimal synthetic routes for 4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid, and how can reaction yields be improved?
Methodological Answer:
- Stepwise Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups for amine protection, as seen in analogous piperidine-carboxylic acid syntheses. Boc groups offer stability under acidic conditions and are removable via trifluoroacetic acid (TFA) .
- Solvent Selection : Employ dichloromethane (DCM) or tetrahydrofuran (THF) for coupling reactions, as these solvents minimize side reactions in carbamate formation .
- Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Adjust stoichiometry of coupling reagents (e.g., DCC or EDC) to reduce unreacted intermediates .
- Purification : Use column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures for high-purity isolation (>95%) .
Basic: How should researchers ensure safe handling and storage of this compound given its structural complexity?
Methodological Answer:
- Engineering Controls : Use fume hoods for synthesis steps involving volatile reagents. Implement local exhaust ventilation for dust control during solid-phase handling .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. For prolonged exposure, use respirators with organic vapor cartridges .
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the Boc group .
- Spill Management : Avoid dry sweeping; use wet methods or HEPA-filter vacuums to contain spills .
Advanced: What analytical techniques are most effective for resolving structural ambiguities in this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹³C DEPT and 2D COSY/HMQC to confirm piperidine ring conformation and methoxy/Boc group positioning. Compare with computed chemical shifts (DFT/B3LYP/6-31G*) for validation .
- Mass Spectrometry : High-resolution ESI-MS can differentiate between isobaric fragments, especially for verifying carboxylic acid and carbamate moieties .
- X-ray Crystallography : If crystalline derivatives are obtainable (e.g., salt forms), single-crystal analysis provides unambiguous stereochemical assignment .
Advanced: How can computational modeling guide the design of derivatives with enhanced biological activity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., proteases or kinases). Focus on the carboxylic acid and methoxy groups as hydrogen-bond donors/acceptors .
- MD Simulations : Perform 100-ns molecular dynamics runs in GROMACS to assess conformational stability of the piperidine ring in aqueous vs. lipid bilayer environments .
- SAR Analysis : Corrogate substituent effects (e.g., replacing Boc with Fmoc) using QSAR models trained on bioactivity data from PubChem or ChEMBL .
Advanced: How should researchers address contradictions between experimental and computational data for this compound?
Methodological Answer:
- Error Source Identification : Check for solvent effects in DFT calculations (e.g., PCM model for DCM vs. water). Re-optimize geometries with explicit solvent molecules .
- Experimental Validation : Synthesize and test predicted active/inactive derivatives to validate computational hypotheses. Use kinetic assays (e.g., SPR or ITC) for binding affinity discrepancies .
- Data Reproducibility : Ensure reaction conditions (temperature, pH) are tightly controlled. Cross-validate NMR assignments with independent synthetic batches .
Basic: What purification strategies are recommended for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Liquid-Liquid Extraction : Separate polar impurities (e.g., unreacted carboxylic acid) using dichloromethane/water partitioning .
- Affinity Chromatography : For scale-up, employ reverse-phase C18 columns with methanol/water gradients. Adjust pH to 3–4 (acetic acid) to protonate the carboxylic acid and improve retention .
- Crystallization Screening : Test anti-solvents like diethyl ether or hexane. Seed with pure crystals to enhance yield and purity .
Advanced: How can the compound’ stability under physiological conditions be evaluated for drug discovery applications?
Methodological Answer:
- Forced Degradation Studies : Expose to simulated gastric fluid (pH 1.2, pepsin) and intestinal fluid (pH 6.8, pancreatin). Monitor degradation via UPLC-MS at 37°C over 24 hours .
- Metabolic Stability Assays : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation of the methoxy group. Quantify metabolites with LC-QTOF .
- Plasma Protein Binding : Employ equilibrium dialysis to measure unbound fraction. Correlate with in vivo efficacy using allometric scaling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
